molecular formula C16H9BrFNO2 B13695566 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid

8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13695566
M. Wt: 346.15 g/mol
InChI Key: LKKWBHKWBNDKDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media, followed by cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then subjected to further reactions to introduce the bromine atom at the 8th position.

Industrial Production Methods: Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times. For instance, products obtained by microwave synthesizer showed a reaction time of 110–210 seconds and yields of 91–96% .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .

Properties

Molecular Formula

C16H9BrFNO2

Molecular Weight

346.15 g/mol

IUPAC Name

8-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9BrFNO2/c17-13-7-10(18)6-11-12(16(20)21)8-14(19-15(11)13)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

LKKWBHKWBNDKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)F)C(=C2)C(=O)O

Origin of Product

United States

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